Wushanicaritin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .

Synthesis Analysis

Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis

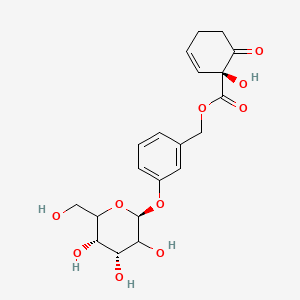

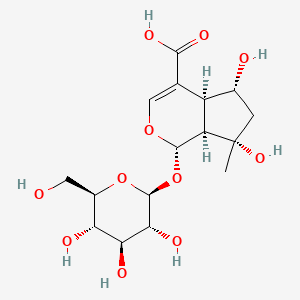

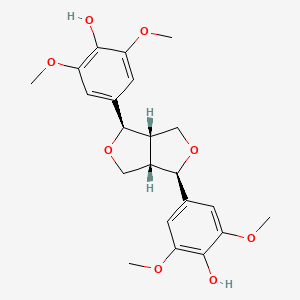

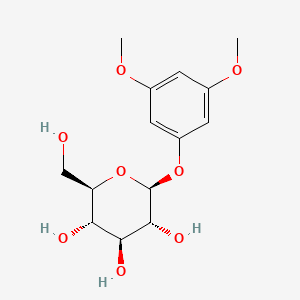

The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis

Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical And Chemical Properties Analysis

Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .Aplicaciones Científicas De Investigación

Summary of the Application

Wushanicaritin has been studied for its neuroprotective effects. It’s been found to have superior intercellular antioxidant activity compared to icaritin, another compound found in Epimedium .

Methods of Application or Experimental Procedures

The neuroprotective effect of Wushanicaritin was assessed by inducing damage in PC-12 cells through glutamate exposure . The activities of intercellular antioxidant enzymes, including SOD, CAT, and GSH-Px, were investigated .

Results or Outcomes

Wushanicaritin showed a better neuroprotective effect than quercetin, a promising neuroprotection agent, with an EC50 value of 3.87 μM . It significantly reversed lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells .

2. Glucuronidation

Summary of the Application

Wushanicaritin has been characterized for its glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzyme .

Methods of Application or Experimental Procedures

Glucuronidation rates were determined by incubating Wushanicaritin with uridine diphosphoglucuronic acid-supplemented microsomes . Reaction phenotyping, the relative activity factor (RAF), and activity correlation analysis were performed to identify the main UGT isoforms .

Results or Outcomes

Wushanicaritin glucuronidation in HLM was efficient with a high intrinsic clearance (CLint) value of 1.25 and 0.69 mL/min/mg for G1 and G2, respectively . UGT1A1 and 1A7 showed the highest activities with the intrinsic clearance (CLint) values of 1.16 and 0.38 mL/min/mg for G1 and G2, respectively .

Safety And Hazards

Propiedades

Número CAS |

521-45-9 |

|---|---|

Nombre del producto |

Wushanicaritin |

Fórmula molecular |

C21H22O7 |

Peso molecular |

386.40 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.